Cas no 33348-61-7 (2-(5-methoxy-2-methylphenyl)ethan-1-ol)

2-(5-Methoxy-2-methylphenyl)ethan-1-ol is a phenolic alcohol derivative characterized by its methoxy and methyl substituents on the aromatic ring. This compound is of interest in organic synthesis and pharmaceutical research due to its structural features, which may serve as a versatile intermediate for the preparation of more complex molecules. The presence of the hydroxyl and methoxy groups enhances its reactivity in functionalization reactions, such as etherification or esterification. Its well-defined molecular structure ensures consistent performance in synthetic applications. The compound is typically handled under standard laboratory conditions, with stability suitable for controlled chemical transformations. Proper storage and handling are recommended to maintain its integrity.
2-(5-methoxy-2-methylphenyl)ethan-1-ol structure
33348-61-7 structure
Product Name:2-(5-methoxy-2-methylphenyl)ethan-1-ol
CAS No:33348-61-7
MF:C10H14O2
MW:166.216963291168
CID:3942066
PubChem ID:13300077
Update Time:2025-05-20

2-(5-methoxy-2-methylphenyl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • Benzeneethanol, 5-methoxy-2-methyl-
    • 2-(5-methoxy-2-methylphenyl)ethan-1-ol
    • EN300-1634806
    • SCHEMBL9154102
    • 33348-61-7
    • Inchi: 1S/C10H14O2/c1-8-3-4-10(12-2)7-9(8)5-6-11/h3-4,7,11H,5-6H2,1-2H3
    • InChI Key: FMYPNVIFDHOIKX-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(C)=C(C=1)CCO

Computed Properties

  • Exact Mass: 166.099379685Da
  • Monoisotopic Mass: 166.099379685Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 125
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 29.5Ų

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Additional information on 2-(5-methoxy-2-methylphenyl)ethan-1-ol

Introduction to 2-(5-methoxy-2-methylphenyl)ethan-1-ol (CAS No. 33348-61-7)

2-(5-methoxy-2-methylphenyl)ethan-1-ol, with the chemical name 2-(5-methoxy-2-methylphenyl)ethan-1-ol, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 33348-61-7, has garnered attention due to its structural features and potential applications in the development of novel therapeutic agents. The presence of both a methoxy group and a methyl group on the aromatic ring, combined with an ethanol side chain, makes it a versatile scaffold for further chemical modifications and biological evaluations.

The structural motif of 2-(5-methoxy-2-methylphenyl)ethan-1-ol is reminiscent of many bioactive molecules that have been explored in drug discovery pipelines. The methoxy group at the 5-position of the phenyl ring can influence electronic properties and metabolic stability, while the methyl group at the 2-position introduces steric hindrance that may affect binding interactions with biological targets. These features make it an attractive candidate for further investigation in the context of enzyme inhibition, receptor binding, and other pharmacological activities.

In recent years, there has been a growing interest in natural product-inspired scaffolds due to their proven efficacy in drug development. Compounds derived from aromatic alcohols, such as 2-(5-methoxy-2-methylphenyl)ethan-1-ol, often exhibit favorable pharmacokinetic properties and can serve as starting points for structure-based drug design. The compound’s ethanol moiety provides a hydroxyl group that can participate in hydrogen bonding interactions, which is a critical feature in many drug-receptor complexes.

One of the most compelling aspects of 2-(5-methoxy-2-methylphenyl)ethan-1-ol is its potential role as a key intermediate in synthesizing more complex molecules. Its aromatic core can be functionalized through various chemical reactions, including halogenation, alkylation, and acylation, allowing for the creation of derivatives with tailored biological activities. This flexibility makes it a valuable building block for medicinal chemists seeking to develop novel therapeutics.

The compound’s solubility profile and stability under various conditions are also important considerations in its potential applications. As part of ongoing research, studies have been conducted to evaluate its solubility in common solvents and its stability under different storage conditions. These studies are crucial for determining its suitability for formulation into pharmaceutical products and for ensuring its long-term viability in laboratory settings.

Recent advancements in computational chemistry have enabled more efficient screening of compounds like 2-(5-methoxy-2-methylphenyl)ethan-1-ol for potential biological activity. Molecular docking simulations and virtual screening techniques have been employed to predict how this compound might interact with various biological targets. These computational approaches can significantly reduce the time and cost associated with traditional high-throughput screening methods, thereby accelerating the drug discovery process.

In addition to its synthetic utility, 2-(5-methoxy-2-methylphenyl)ethan-1-ol has shown promise in preliminary biological assays. Early studies have suggested that derivatives of this compound may exhibit inhibitory activity against certain enzymes and receptors implicated in human diseases. While further research is needed to fully elucidate its pharmacological profile, these initial findings underscore its potential as a lead compound in therapeutic development.

The synthesis of 2-(5-methoxy-2-methylphenyl)ethan-1-ol involves well-established organic chemistry techniques, making it accessible for researchers with expertise in medicinal chemistry. The reaction pathway typically involves the condensation of appropriate precursors followed by functional group transformations to achieve the desired structure. Optimizing synthetic routes to improve yield and purity is an ongoing focus in laboratories exploring this compound.

As interest in personalized medicine grows, compounds like 2-(5-methoxy-2-methylphenyl)ethan-1-ol are being evaluated for their potential use in targeted therapies. The ability to modify their structure allows for fine-tuning of their pharmacological properties, making them suitable candidates for addressing specific disease states or genetic variations. This adaptability is particularly valuable in oncology research, where tailored molecular approaches are increasingly sought after.

The environmental impact of pharmaceutical synthesis is also a consideration when evaluating compounds like 33348-61-7 (CAS No.). Sustainable chemistry practices are being integrated into drug development pipelines to minimize waste and reduce energy consumption. Innovations such as green chemistry techniques are being explored to ensure that the production of such compounds aligns with broader environmental goals.

In conclusion, 2-(5-methoxy-2-methylphenyl)ethan-1-ol represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features, synthetic accessibility, and preliminary biological activity make it an intriguing molecule for drug discovery efforts. As scientific understanding continues to evolve, compounds like this will play an increasingly important role in developing innovative treatments for human diseases.

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